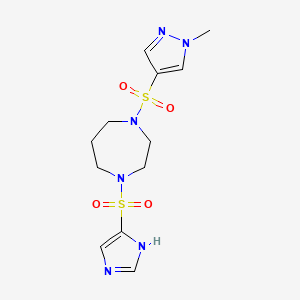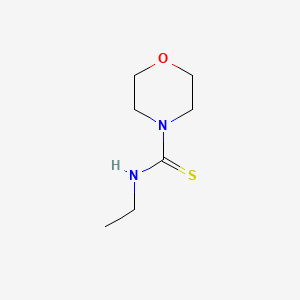
N-ethylmorpholine-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethylmorpholine-4-carbothioamide is a chemical compound with the molecular formula C7H14N2OS and a molecular weight of 174.26 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of N-ethylmorpholine-4-carbothioamide can be represented by the SMILES stringS=C(NCC)N1CCOCC1 . The InChI key for this compound is JMZARZDQEOBIGE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
N-ethylmorpholine-4-carbothioamide is a solid substance . It has a predicted melting point of 66.32°C and a predicted boiling point of approximately 256.2°C at 760 mmHg . The predicted density is approximately 1.1 g/cm³ .科学的研究の応用
1. Synthesis and DNA Binding Properties
N-ethylmorpholine-4-carbothioamide derivatives have been synthesized and characterized for their DNA binding properties. These compounds, linked with thiazole or formazan moieties, show intercalation binding mode with single-stranded DNA. Some derivatives exhibit remarkable efficacy against microbes and cancer cells (Farghaly et al., 2020).
2. Vibrational Spectroscopic Investigation
The vibrational spectroscopic properties of N-ethylmorpholine-4-carbothioamide derivatives have been studied extensively. These investigations provide insights into the structure and spectral characteristics of these compounds, which are used as anti-tubercular agents inhibiting mycolic acid synthesis (Muthu et al., 2012).
3. Hypoglycaemic Activity
N-ethylmorpholine-4-carbothioamide derivatives have been evaluated for their hypoglycemic activity. Certain derivatives have shown significant activity in lowering mean blood sugar levels in diabetic rats (Chaubey & Pandeya, 1989).
4. Antimicrobial and Anticancer Activities
Some N-ethylmorpholine-4-carbothioamide derivatives have been synthesized and tested for their antimicrobial and anticancer activities. These derivatives have demonstrated potential efficacy in in vitro settings against various cancer cell lines and microbial pathogens (Divatia et al., 2014).
5. Tyrosinase Inhibition
Derivatives of N-ethylmorpholine-4-carbothioamide exhibit potent inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. This finding suggests potential applications in the development of skin-lightening agents or treatments for hyperpigmentation disorders (Choi et al., 2015).
Safety And Hazards
特性
IUPAC Name |
N-ethylmorpholine-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-2-8-7(11)9-3-5-10-6-4-9/h2-6H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZARZDQEOBIGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylmorpholine-4-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)
![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)
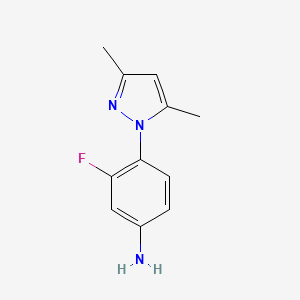
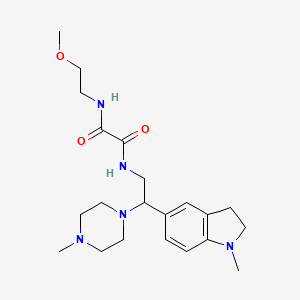
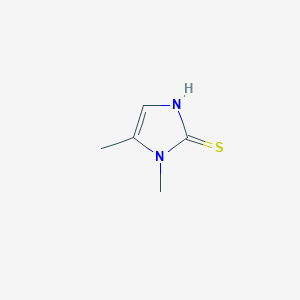
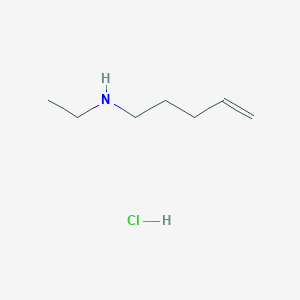
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)
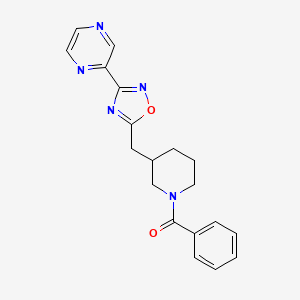
![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)
